Ramatroban - 116649-85-5

Ramatroban

Catalog Number: EVT-279733
CAS Number: 116649-85-5
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramatroban ((+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9- carbazolepropanoic acid, CAS 116649-85-5) [ [] ] is a potent dual antagonist of thromboxane A2 (TXA2) receptor (also known as the TP receptor) and the prostaglandin D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). [ [], [], [] ] It plays a crucial role in scientific research, particularly in studies focused on inflammatory diseases and their underlying mechanisms.

Synthesis Analysis

A chemoenzymatic asymmetric route, utilizing both lipases and oxidoreductases, has been developed for the synthesis of enantiopure (R)-ramatroban. [ [] ] One method involves lipase-catalyzed resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol through stereocontrolled acylation with CAL-B lipase. Alternatively, the same enantiopure alcohol, a key building block for ramatroban synthesis, can be obtained through bioreduction of 4,9-dihydro-1H-carbazol-3(2H)-one using ADH-A. [ [] ] Inversion of the absolute configuration of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol is crucial in the synthetic route. This process needs optimization to prevent racemization of the azide intermediate. Ultimately, enantiopure (R)-ramatroban is produced through the formation of the corresponding amine and functionalization of both exocyclic and indole nitrogen atoms. [ [] ]

Mechanism of Action

Ramatroban primarily acts as a dual antagonist, targeting both the TP receptor and the CRTH2 receptor. [ [], [], [] ] This dual antagonism yields multiple effects:

  • TXA2/TP Receptor Antagonism: By blocking the TP receptor, ramatroban inhibits the effects of TXA2, a potent vasoconstrictor that also promotes platelet aggregation. [ [], [], [], [] ] This leads to:

    • Reduced vasoconstriction, particularly in pulmonary veins, potentially alleviating pulmonary edema and respiratory distress. [ [], [] ]
    • Decreased platelet activation, potentially mitigating thrombosis. [ [], [] ]
    • Reduced expression of MCP-1 (monocyte chemoattractant protein-1) and adhesion molecules in endothelial cells, potentially limiting inflammation. [ [] ]
  • PGD2/CRTH2 Receptor Antagonism: Ramatroban blocks the CRTH2 receptor, preventing PGD2 from exerting its effects. [ [], [], [] ] This results in:

    • Inhibition of PGD2-induced migration and degranulation of eosinophils, key players in allergic inflammation. [ [], [] ]
    • Potential reversal of PGD2-mediated immunosuppression, potentially boosting antiviral responses by preventing the suppression of interferon λ expression. [ [], [] ]
Physical and Chemical Properties Analysis
  • Ramatroban exhibits high binding affinity to plasma proteins across various species, including humans (unbound fraction: 2.0-2.7%). [ [] ]
  • It demonstrates good oral bioavailability, achieving complete absorption in dogs and around 50% in rats. [ [] ]
  • Ramatroban is rapidly eliminated from plasma, with a total clearance of 1.2 l.h-1.kg-1 in male rats and 0.7 l.h-1.kg-1 in dogs. [ [] ]
  • The metabolism of ramatroban exhibits significant species differences. While primarily metabolized through glucuronidation in dogs, both oxidative phase I metabolism and glucuronidation are significant in rats. [ [] ]
  • This difference in metabolism leads to a more pronounced enterohepatic circulation in dogs (77%) compared to rats (17%). [ [] ]
Applications
  • Allergic Rhinitis: Studies highlight the efficacy of ramatroban in alleviating nasal symptoms associated with allergic rhinitis, including sneezing, rhinorrhea, and nasal obstruction. [ [], [], [], [], [], [], [], [] ] This is attributed to its ability to:

    • Suppress the increase in nasal mucosal swelling. [ [] ]
    • Decrease eosinophil counts and eosinophil cationic protein levels in nasal lavage fluid. [ [] ]
    • Reduce histamine, tryptase, and albumin levels in nasal lavage fluid. [ [] ]
    • Decrease the degree of nasal reactivity to histamine. [ [] ]
  • Asthma: Research suggests a potential role for ramatroban in managing asthma, a chronic inflammatory airway disease. [ [], [], [] ] This is linked to its capacity to:

    • Inhibit PGD2-induced bronchial hyperresponsiveness. [ [] ]
    • Reduce antigen-induced early and late-phase inflammatory responses. [ [] ]
  • Cardiovascular Disease: Ramatroban shows promise in preclinical studies investigating cardiovascular conditions, such as atherosclerosis. [ [], [], [] ] Its potential benefits stem from its ability to:

    • Diminish the expression of MCP-1 in human vascular endothelial cells, thereby reducing macrophage accumulation and neointimal formation after balloon arterial injury. [ [] ]
    • Attenuate vascular response to acetylcholine. [ [] ]
  • COVID-19: Emerging research suggests a potential role for ramatroban in managing COVID-19, specifically in addressing the cytokine storm and thrombotic complications associated with the disease. [ [], [], [], [], [], [] ] This potential stems from:

    • Its dual antagonism of TP and DP2 receptors, which are implicated in the pathogenesis of COVID-19. [ [], [], [], [], [] ]
    • Its potential to decrease viral load, inhibit platelet-dependent thrombosis, and mitigate the inflammatory response. [ [], [] ]
    • Early anecdotal evidence suggesting rapid relief from dyspnea and hypoxemia in COVID-19 pneumonia. [ [], [], [] ]
    • Investigating G protein-independent signaling pathways of the CRTH2 receptor. [ [] ]
    • Developing novel 18F-labeled positron emission tomography (PET) G-protein coupled receptor 44 (GPR44) tracers. [ [] ]
Future Directions
  • Clinical Trials: Further clinical trials are crucial to validate the efficacy and safety of ramatroban in treating various diseases, particularly COVID-19. [ [], [], [], [], [] ]

Thromboxane A2 (TXA2)

  • Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator. It is synthesized from arachidonic acid via the cyclooxygenase pathway. []
  • Relevance: Ramatroban is a dual antagonist of the TXA2 receptor (TPr) and the prostaglandin D2 receptor (DP2, also known as CRTH2). [, ] Ramatroban directly inhibits the effects of TXA2 by blocking its binding to the TPr receptor. []

Prostaglandin D2 (PGD2)

  • Compound Description: Prostaglandin D2 (PGD2) is a prostanoid that plays a role in allergic reactions, inflammation, and sleep regulation. It exerts its effects through two receptors, DP and CRTH2. [, , ]
  • Relevance: Ramatroban also acts as a dual antagonist, blocking both the TPr and DP2 (CRTH2) receptors. [, , ] By inhibiting DP2, ramatroban can modulate the inflammatory and immune responses mediated by PGD2. [, ]

11-Dehydro-thromboxane B2

  • Compound Description: 11-Dehydro-thromboxane B2 is a stable metabolite of TXA2 and a potent agonist of the DP2 (CRTH2) receptor. It is considered a biomarker of severity in COVID-19. [, ]
  • Relevance: Ramatroban, through its antagonism of DP2 receptors, can block the actions of 11-dehydro-thromboxane B2, potentially mitigating its detrimental effects in COVID-19. [, ] This dual antagonism of both TXA2/TP and PGD2/DP2 pathways positions ramatroban as a potential therapeutic agent for COVID-19. []

Prostaglandin E2

  • Compound Description: Prostaglandin E2 (PGE2) is another prostanoid involved in various physiological processes, including inflammation, fever, and pain. []
  • Relevance: While not directly targeted by ramatroban, PGE2 is mentioned in the context of the lipid mediator storm observed in COVID-19, where its levels are elevated, although less prominently compared to TXB2. []

SQ 29,548

  • Compound Description: SQ 29,548 is a selective antagonist of the thromboxane A2 receptor (TPr). []

13,14-Dihydro-15-keto-PGD2

  • Compound Description: 13,14-Dihydro-15-keto-PGD2 is a selective agonist of the CRTH2 receptor. []
  • Relevance: This compound is used in research to specifically activate the CRTH2 receptor, which is also antagonized by ramatroban. [] This selectivity allows researchers to differentiate between the effects mediated by the DP receptor and those mediated by CRTH2.

BW245C

  • Compound Description: BW245C is a selective agonist of the DP receptor. []
  • Relevance: Unlike ramatroban, which antagonizes both DP2 and TP receptors, BW245C selectively activates the DP receptor. This selectivity makes it a valuable tool in dissecting the distinct roles of DP and CRTH2 in various physiological and pathological processes. []

BAY u 3405

  • Compound Description: BAY u 3405 is the developmental code name for ramatroban. [, ]

Clemastine Fumarate

  • Compound Description: Clemastine Fumarate is an antihistamine used to treat allergic rhinitis. []
  • Relevance: It was investigated in combination therapy with ramatroban to evaluate their combined effects on allergic rhinitis symptoms. The study found that the combination therapy showed beneficial effects on rhinorrhea, suggesting a potential synergistic effect of targeting both histamine and thromboxane pathways in managing allergic rhinitis. []

Fexofenadine Hydrochloride

  • Compound Description: Fexofenadine Hydrochloride is a non-sedating antihistamine used to relieve allergy symptoms. []

Epinastine

  • Compound Description: Epinastine is an antihistamine used in the treatment of allergic rhinitis. []
  • Relevance: Epinastine, similar to ramatroban, demonstrated a prophylactic effect on allergic rhinitis in a mouse model, suggesting its potential in preventing allergic rhinitis symptoms. [] Further research is needed to determine the specific mechanisms of action and potential synergistic effects when combining these two drugs.

Seratrodast (AA-2414)

  • Compound Description: Seratrodast is another thromboxane A2 receptor antagonist, clinically used as an anti-asthmatic agent. []
  • Relevance: Like ramatroban, seratrodast targets the TXA2 pathway, but it does not have dual antagonistic activity against DP2. [, ] This difference highlights ramatroban's broader spectrum of activity in targeting both TXA2 and PGD2 pathways, potentially offering advantages in treating conditions influenced by both mediators.

Ozagrel Hydrochloride (OKY-046)

  • Compound Description: Ozagrel Hydrochloride is a thromboxane synthase inhibitor, used as an anti-asthmatic agent. []
  • Relevance: Unlike ramatroban, which directly blocks the TP receptor, ozagrel hydrochloride acts upstream by inhibiting the synthesis of TXA2. [] This distinct mechanism of action highlights the different approaches to modulating TXA2 activity in the context of treating asthma and other inflammatory diseases.

Properties

CAS Number

116649-85-5

Product Name

Ramatroban

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N

SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazole propanoic acid
BAY u 3405
BAY u 3406
BAY u-3405
BAY u3405
ramatroban

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.